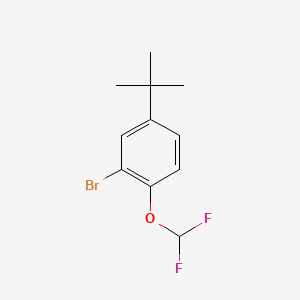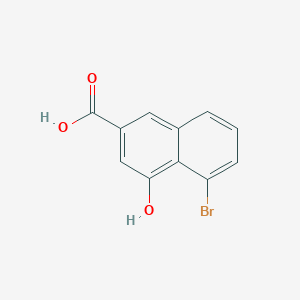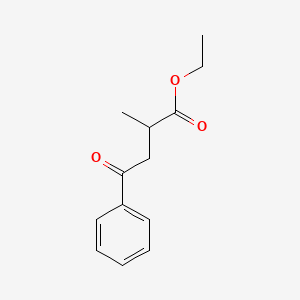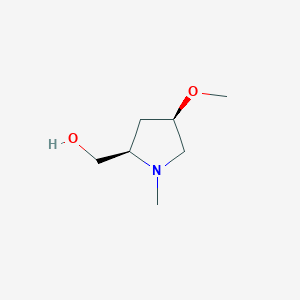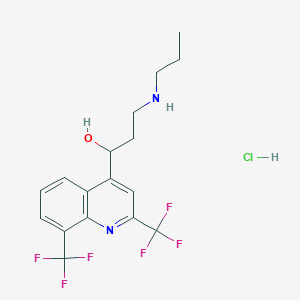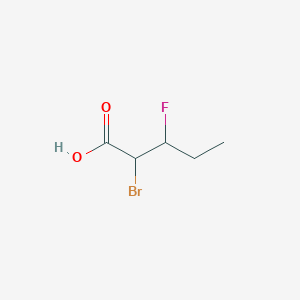
2-Bromo-3-fluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-fluoropentanoic acid is an organic compound with the molecular formula C5H8BrFO2 It is a halogenated carboxylic acid, characterized by the presence of both bromine and fluorine atoms attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropentanoic acid typically involves the halogenation of pentanoic acid derivatives. One common method includes the bromination of 3-fluoropentanoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-fluoropentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-fluoropentanoic acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acid derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 3-fluoro-2-azidopentanoic acid, while reduction with LiAlH4 can produce 3-fluoropentanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-fluoropentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.
Industry: Used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Bromo-3-fluoropentanoic acid involves its interaction with biological molecules through its reactive bromine and fluorine atoms. These interactions can lead to the modification of proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-fluoropentanoic acid: Similar structure but with the fluorine atom at a different position.
3-Bromo-2-fluoropentanoic acid: Another positional isomer with different reactivity and properties.
Uniqueness: 2-Bromo-3-fluoropentanoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .
Eigenschaften
CAS-Nummer |
50884-95-2 |
|---|---|
Molekularformel |
C5H8BrFO2 |
Molekulargewicht |
199.02 g/mol |
IUPAC-Name |
2-bromo-3-fluoropentanoic acid |
InChI |
InChI=1S/C5H8BrFO2/c1-2-3(7)4(6)5(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
XWYQAJSNWMTGDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C(=O)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


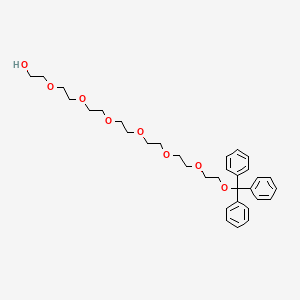
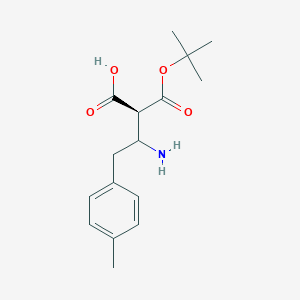
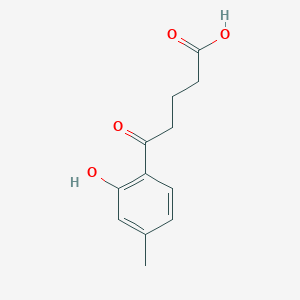

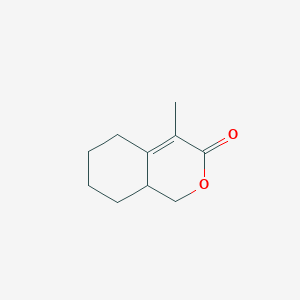
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
